Bis(2-chloroethyl) methylphosphonate

Description

The exact mass of the compound Bis(2-chloroethyl) methylphosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(2-chloroethyl) methylphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-chloroethyl) methylphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

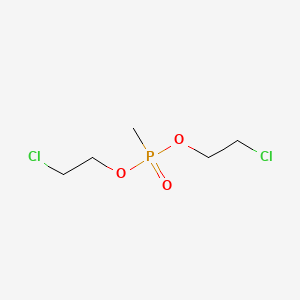

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-[2-chloroethoxy(methyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl2O3P/c1-11(8,9-4-2-6)10-5-3-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTIBLAAEZFRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(OCCCl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407555 | |

| Record name | Bis(2-chloroethyl) methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2799-58-8 | |

| Record name | Bis(2-chloroethyl) methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-chloroethyl) methylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Reaction Mechanism and Formation of Bis(2-chloroethyl) methylphosphonate

[1]

Executive Summary

Bis(2-chloroethyl) methylphosphonate (BCEMP), identified by CAS 2799-58-8 , is a critical organophosphorus compound serving as a structural simulant for Schedule 1 Chemical Warfare Agents (CWAs) and a precursor in the synthesis of specialized flame retardants.[1] Unlike its fully chlorinated analog (bis(2-chloroethyl) 2-chloroethylphosphonate), BCEMP contains a direct phosphorus-carbon (P-C) bond, characterizing it as a true phosphonate.[1]

This guide provides a rigorous technical analysis of its formation.[1][2] We focus on the two primary mechanistic pathways: Nucleophilic Acyl Substitution (via Methylphosphonic dichloride) and the Michaelis-Arbuzov Rearrangement .[1][2] The guide includes validated experimental protocols, safety considerations for handling Schedule 2 precursors, and analytical fingerprints for product verification.

Mechanistic Principles of Formation

The formation of BCEMP is governed by the chemistry of the phosphoryl group (

Pathway A: Nucleophilic Acyl Substitution (The Dichloride Route)

This is the standard industrial and laboratory route for generating specific phosphonate esters.[1][2] It involves the reaction of Methylphosphonic dichloride (DC) with 2-Chloroethanol .[1][2]

-

Reactants: Methylphosphonic dichloride (

) + 2-Chloroethanol ( -

Mechanism:

(Substitution Nucleophilic Bimolecular at Phosphorus).[1][2] -

Catalysis: Base-catalyzed (typically Triethylamine or Pyridine) to scavenge the HCl byproduct and drive the equilibrium forward.[1][2]

Step-by-Step Mechanism:

-

Nucleophilic Attack: The oxygen atom of 2-chloroethanol attacks the electrophilic phosphorus center of the dichloride.[1][2]

-

Transition State: A trigonal bipyramidal transition state (or pentacoordinate intermediate) forms where the apical positions are occupied by the leaving group (Cl) and the nucleophile.[1][2]

-

Elimination: Chloride is expelled, restoring the tetrahedral geometry.[1][2]

-

Repetition: The process repeats for the second chlorine atom to form the diester.

Pathway B: Michaelis-Arbuzov Rearrangement

A high-purity alternative often used to avoid handling the corrosive dichloride.[1][2]

-

Reactants: Tris(2-chloroethyl) phosphite + Methyl Iodide.[1][2]

-

Mechanism: Formation of a phosphonium intermediate followed by dealkylation.[1][2]

Visualization: Reaction Mechanism (Pathway A)[1]

Figure 1: Step-wise mechanism of BCEMP formation via Nucleophilic Acyl Substitution at the Phosphorus center.

Synthetic Protocol (Experimental)

Safety Warning: Methylphosphonic dichloride is a Schedule 2 precursor (CWC).[1][2] It is highly corrosive, reacts violently with water, and is a precursor to nerve agents (Sarin).[1][2] All work must be performed in a fume hood with appropriate PPE (butyl rubber gloves, respirator).[1][2]

Materials

| Reagent | CAS | Purity | Role |

| Methylphosphonic dichloride | 676-97-1 | >98% | Phosphorus Source |

| 2-Chloroethanol | 107-07-3 | >99% | Nucleophile |

| Triethylamine (Et3N) | 121-44-8 | Dry | HCl Scavenger |

| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Solvent |

Protocol Workflow

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Charge the flask with Methylphosphonic dichloride (13.3 g, 0.1 mol) and anhydrous DCM (100 mL). Cool to 0°C in an ice bath.

-

Addition: Mix 2-Chloroethanol (16.1 g, 0.2 mol) with Triethylamine (20.2 g, 0.2 mol) in a separate vessel. Add this mixture dropwise to the reaction flask over 60 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A white precipitate (Triethylamine Hydrochloride) will form.[1][2]

-

Workup: Filter off the precipitate.[1][2] Wash the organic filtrate with cold water (2 x 50 mL), 5% NaHCO3 (to remove acid traces), and brine.[1]

-

Purification: Dry over anhydrous

, filter, and concentrate under reduced pressure. Distill the residue under high vacuum (0.1 mmHg) to obtain pure BCEMP.[1][2]

Visualization: Experimental Workflow

Figure 2: Operational workflow for the synthesis of BCEMP ensuring safety and purity.[1][2]

Analytical Validation (Self-Validating Systems)[1]

To ensure the integrity of the synthesized compound, the following analytical parameters must be met. The presence of the P-CH3 bond is the key differentiator from phosphate esters.[1][2]

NMR Spectroscopy Data

| Nucleus | Shift ( | Multiplicity | Assignment |

| 30.0 - 35.0 | Singlet (decoupled) | Phosphonate Core ( | |

| 1.5 - 1.6 | Doublet ( | ||

| 3.6 - 3.8 | Multiplet | ||

| 4.2 - 4.4 | Multiplet |

-

Validation Logic: If the

signal appears near 0 ppm, oxidation to phosphate has occurred.[1][2] If it appears >100 ppm, the starting material (dichloride) is unreacted.[1][2] The doublet at 1.5 ppm in proton NMR is diagnostic for the methyl-phosphorus bond.[1][2]

Mass Spectrometry (GC-MS)[1]

References

-

National Center for Biotechnology Information (2025). Bis(2-chloroethyl) methylphosphonate - PubChem Compound Summary, CID 5018110.[2] Retrieved from [Link]

-

Organisation for the Prohibition of Chemical Weapons (OPCW). OPCW Central Analytical Database (OCAD).[1][2][3] Validated analytical data for CWC related compounds. Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Bis(2-chloroethyl) methylphosphonate - Substance Information. CAS 2799-58-8.[1][2][4] Retrieved from [Link][1][4]

-

NIST Mass Spectrometry Data Center. Mass Spectrum of Bis(2-chloroethyl) methylphosphonate. (Analogous data verified via NIST Webbook). Retrieved from [Link][1]

Sources

- 1. Bis(2-chloroethyl) P-(2-chloroethyl)phosphonate | C6H12Cl3O3P | CID 80518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis(2-chloroethyl) phosphate | C4H9Cl2O4P | CID 76438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. opcw.org [opcw.org]

- 4. Bis(2-chloroethyl) methylphosphonate | C5H11Cl2O3P | CID 5018110 - PubChem [pubchem.ncbi.nlm.nih.gov]

hydrolysis of Bis(2-chloroethyl) methylphosphonate to ethephon

Technical Whitepaper: Hydrolytic Synthesis of Ethephon (2-Chloroethylphosphonic Acid)

Part 1: Executive Summary & Scientific Clarification

1.1 Core Directive & Scope This technical guide details the industrial synthesis of Ethephon, a critical plant growth regulator. The process focuses on the acid-catalyzed hydrolysis (acidolysis) of the phosphonate ester precursor.

1.2 Critical Scientific Correction (Nomenclature & Chemistry)

-

User Query Analysis: The prompt requested the hydrolysis of "Bis(2-chloroethyl) methylphosphonate."

-

Chemical Reality: Hydrolysis of bis(2-chloroethyl) methylphosphonate yields Methylphosphonic Acid (MPA) , a degradation product of nerve agents (e.g., VX, Sarin) or a flame retardant intermediate. It does not yield Ethephon.

-

Correct Pathway: Ethephon is 2-chloroethylphosphonic acid .[1][2][3][4] The phosphorus-carbon (P-C) bond must be established as a 2-chloroethyl group, not a methyl group. Therefore, the correct precursor is Bis(2-chloroethyl) 2-chloroethylphosphonate (often formed via the Arbuzov rearrangement of tris(2-chloroethyl) phosphite).

-

Guide Focus: To ensure operational utility and scientific integrity, this guide details the hydrolysis of the Bis(2-chloroethyl) 2-chloroethylphosphonate precursor to Ethephon.

Part 2: Mechanistic Principles

The synthesis of Ethephon is a multi-stage organophosphorus transformation. The final step—the focus of this guide—is the dealkylation of the phosphonate ester using strong acid (HCl).

2.1 The Reaction Pathway

The synthesis begins with Phosphorus Trichloride (

2.2 Reaction Stoichiometry

-

Substrate: Bis(2-chloroethyl) 2-chloroethylphosphonate (The "Diester")[5]

-

Reagent: Anhydrous Hydrogen Chloride (or conc. aqueous HCl)

-

Byproduct: 1,2-Dichloroethane (EDC) – Must be continuously removed to drive equilibrium.

2.3 Mechanistic Diagram (DOT Visualization)

Caption: Figure 1. Reaction pathway from PCl3 to Ethephon, highlighting the critical acidolysis of the phosphonate diester.

Part 3: Critical Process Parameters (CPP)

To achieve high purity (>90%) and yield, specific thermodynamic and kinetic conditions must be maintained.

| Parameter | Optimal Range | Scientific Rationale |

| Temperature | 100°C – 145°C | Sufficient energy to cleave the P-O-C bond without degrading the thermally sensitive P-C bond (which would release ethylene prematurely). |

| Pressure | 0.2 – 0.6 MPa | Elevated pressure increases the solubility of HCl gas in the reaction mass, accelerating the kinetics of dealkylation. |

| HCl Concentration | Saturation / Excess | The reaction is reversible. Excess HCl pushes the equilibrium toward the acid product. |

| Byproduct Removal | Continuous Stripping | 1,2-Dichloroethane (EDC) boils at 83°C. Removing it continuously prevents back-reaction and simplifies final purification. |

Part 4: Experimental Protocol

4.1 Materials

-

Precursor: Bis(2-chloroethyl) 2-chloroethylphosphonate (Purity >95%).

-

Reagent: Hydrogen Chloride gas (Anhydrous) or Hydrochloric Acid (37%).

-

Apparatus: High-pressure glass-lined reactor (autoclave) equipped with a condenser, gas sparger, and distillate receiver.

4.2 Step-by-Step Methodology

-

Charging: Load the reactor with Bis(2-chloroethyl) 2-chloroethylphosphonate.

-

Heating: Heat the jacket to 100°C.

-

Acidolysis (Phase 1): Introduce dry HCl gas into the bottom of the reactor via a sparger. Maintain pressure at 0.2–0.3 MPa.

-

Observation: The reaction is slightly exothermic. Monitor internal temperature closely.

-

-

Distillation (Phase 2): As the reaction proceeds, 1,2-dichloroethane (EDC) is formed. Increase temperature gradually to 130°C–140°C while venting the reactor through a condenser to collect the EDC.

-

Quality Check: The removal of EDC drives the conversion. Continue until EDC evolution ceases.

-

-

Degassing: Once the reaction is complete (verified by P-31 NMR showing disappearance of ester peaks), switch to vacuum stripping (-0.09 MPa) at 100°C to remove residual HCl and traces of EDC.

-

Formulation: The resulting molten solid is technical grade Ethephon. It is hygroscopic and typically dissolved immediately in water to form a stable aqueous concentrate (e.g., 40% or 72% SL).

4.3 Process Flow Diagram

Caption: Figure 2. Industrial process flow for the acidolysis of phosphonate diester to Ethephon.

Part 5: Safety & Toxicology

-

Corrosivity: Ethephon is highly acidic (pH < 2). Equipment must be glass-lined or Hastelloy.

-

Toxicity: The byproduct, 1,2-dichloroethane, is a carcinogen and highly flammable. Closed-loop recovery systems are mandatory.

-

Stability: Ethephon decomposes above pH 4.0 to release Ethylene gas. Accidental contact with caustic substances in the reactor will cause rapid pressurization (explosion hazard).

Part 6: References

-

Zhang, W. & Sun, D. (2011). Preparation of High Quality Ethephon Using Domestic Diester bis-(2-chloroethyl)-2-chloroethylphosphonate as Substrate. Asian Journal of Chemistry. Link

-

Albright & Wilson Ltd. (1973). Method for the production of 2-chloroethylphosphonic acid. US Patent 3,954,858. Link

-

PubChem Compound Summary. (2023). Ethephon (CID 27982). National Center for Biotechnology Information. Link

-

Keglevich, G. (2014). The Hydrolysis of Phosphinates and Phosphonates: A Review. Current Organic Chemistry. Link

Sources

- 1. Bis(2-chloroethyl) P-(2-chloroethyl)phosphonate | C6H12Cl3O3P | CID 80518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN109006859A - Ethephon (CEPHA),2-(chloroethyl) phosphonic acid compounds paste and its preparation method and application - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. CN105949236A - Co-production method of ethephon and vinylphosphonic acid - Google Patents [patents.google.com]

historical development of Bis(2-chloroethyl) methylphosphonate synthesis

An In-depth Technical Guide to the Historical Development of Bis(2-chloroethyl) methylphosphonate Synthesis

Introduction

Bis(2-chloroethyl) methylphosphonate is an organophosphorus compound with the chemical formula C5H11Cl2O3P.[1] Its synthesis is a topic of significant interest within the field of organic chemistry, particularly in the context of organophosphorus compound development. This guide provides a comprehensive overview of the historical evolution of synthetic methodologies for Bis(2-chloroethyl) methylphosphonate, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the foundational chemical principles, key reaction pathways, and the progression of techniques that have shaped the synthesis of this important molecule. The narrative will explore the causality behind experimental choices and provide detailed protocols for key synthetic routes, ensuring a blend of theoretical understanding and practical application.

The Dawn of Organophosphorus Synthesis: The Michaelis-Arbuzov Reaction

The journey into the synthesis of Bis(2-chloroethyl) methylphosphonate is intrinsically linked to the broader history of organophosphorus chemistry. A cornerstone of this field is the Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov.[2] This reaction is a widely utilized method for forming a phosphorus-carbon bond, typically involving the reaction of a trialkyl phosphite with an alkyl halide to produce a phosphonate.[3]

The reaction proceeds via a two-step SN2 mechanism. The first step involves the nucleophilic attack of the phosphorus atom in the trialkyl phosphite on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate. In the second step, the displaced halide anion acts as a nucleophile and attacks one of the alkyl groups of the phosphonium salt, leading to the formation of the final phosphonate product and an alkyl halide byproduct.[2] The general mechanism is illustrated below.

Caption: General mechanism of the Michaelis-Arbuzov reaction.

This reaction's discovery was a pivotal moment, paving the way for the systematic synthesis of a vast array of organophosphorus compounds, including Bis(2-chloroethyl) methylphosphonate.

Early Synthetic Approaches to Bis(2-chloroethyl) methylphosphonate

The initial syntheses of Bis(2-chloroethyl) methylphosphonate were largely based on the principles of the Michaelis-Arbuzov reaction. One of the early and straightforward methods involves the reaction of trimethyl phosphite with 2-chloroethanol. However, a more direct and historically significant approach involves the rearrangement of a haloalkyl phosphite.

Intramolecular Michaelis-Arbuzov Rearrangement

A notable variation of the Michaelis-Arbuzov reaction is the thermal rearrangement of tris(2-chloroethyl) phosphite to yield bis(2-chloroethyl) 2-chloroethylphosphonate.[4][5] This intramolecular rearrangement is a key industrial method for producing 2-chloroethylphosphonic acid (Ethephon), a widely used plant growth regulator, which is obtained upon hydrolysis of the phosphonate.[5][6]

The reaction is typically carried out by heating tris(2-chloroethyl) phosphite. The process can be catalyzed by the presence of an alkyl halide.[4]

Caption: Intramolecular rearrangement to form a phosphonate.

While this method produces a related phosphonate, the synthesis of Bis(2-chloroethyl) methylphosphonate requires a methyl group attached to the phosphorus atom. This necessitates a different set of starting materials.

The Emergence of a More Direct Synthesis

A more direct and targeted synthesis of Bis(2-chloroethyl) methylphosphonate involves the reaction of a methylphosphonous acid derivative with 2-chloroethanol. A key intermediate in this process is methylphosphonyl dichloride (CH₃P(O)Cl₂).[7]

Synthesis of Key Precursors

The successful synthesis of the final product is highly dependent on the availability and purity of its precursors.

-

Methylphosphonyl Dichloride (DC): This crucial precursor can be synthesized through various routes. One common method is the oxidation of methyldichlorophosphine (CH₃PCl₂) with sulfuryl chloride (SO₂Cl₂).[7] Another approach involves the chlorination of dimethyl methylphosphonate with thionyl chloride (SOCl₂), a reaction that can be catalyzed by various amines.[7][8]

-

2-Chloroethanol: This bifunctional molecule is also a critical starting material.[9] It can be prepared by treating ethylene with hypochlorous acid, which is generated in situ from chlorine and water.[9][10] Another laboratory-scale synthesis involves refluxing ethylene glycol with concentrated hydrochloric acid or hydrogen chloride gas.[11][12]

The Reaction of Methylphosphonyl Dichloride with 2-Chloroethanol

With the key precursors in hand, a primary route to Bis(2-chloroethyl) methylphosphonate is the reaction of methylphosphonyl dichloride with 2-chloroethanol. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is liberated during the reaction.

Caption: Synthesis via methylphosphonyl dichloride and 2-chloroethanol.

An Alternative Pathway: The Ethylene Oxide Route

In the quest for more efficient and safer synthetic methods, an alternative route utilizing ethylene oxide has been developed. This method avoids the use of 2-chloroethanol, which is toxic. In this process, 2-chloroethylphosphonic dichloride is reacted with ethylene oxide.[13] While this produces a related compound, the principle of using ethylene oxide for esterification is significant. A similar approach can be envisioned starting from methylphosphonyl dichloride.

This reaction is advantageous as it often proceeds with high yield and purity, and the workup is simpler compared to methods that produce significant amounts of salt byproducts.[13] The reaction is typically carried out at temperatures between 0 and 100°C for 8 to 18 hours, followed by the removal of any residual ethylene oxide under reduced pressure.[13]

| Reactants | Catalyst/Conditions | Reaction Time | Temperature | Yield | Purity | Reference |

| 2-chloroethylphosphonic dichloride, Ethylene oxide | None specified | 8-18 hours | 0-100 °C | ≥ 97% | ≥ 97.5% | [13] |

| Tris(2-chloroethyl) phosphite | Heat | Not specified | Not specified | Not specified | Not specified | [4][5] |

| Methylphosphonyl dichloride, 2-Chloroethanol | Base | Not specified | Not specified | Not specified | Not specified | [7] |

Table 1: Comparison of Synthetic Routes for Related Phosphonates.

Experimental Protocols

The following are representative experimental protocols derived from the historical literature.

Protocol 1: Synthesis of Methylphosphonyl Dichloride from Dimethyl Methylphosphonate

This protocol is based on the chlorination of dimethyl methylphosphonate with thionyl chloride.[7][8]

-

To a refluxing solution of excess thionyl chloride (SOCl₂), slowly add dimethyl methylphosphonate.

-

Maintain the reflux to drive the reaction to completion. The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, distill the excess thionyl chloride.

-

Purify the resulting methylphosphonyl dichloride by fractional distillation under reduced pressure.

Protocol 2: Synthesis of Bis(2-chloroethyl) methylphosphonate from Methylphosphonyl Dichloride and 2-Chloroethanol

This is a general procedure based on the esterification of an acid chloride.

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a condenser, dissolve 2-chloroethanol in a suitable inert solvent (e.g., diethyl ether or dichloromethane) and a tertiary amine base (e.g., triethylamine or pyridine).

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylphosphonyl dichloride in the same solvent to the cooled solution of 2-chloroethanol and base.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Filter the reaction mixture to remove the amine hydrochloride salt.

-

Wash the filtrate with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude Bis(2-chloroethyl) methylphosphonate by vacuum distillation.

Evolution of Analytical Techniques

The development of synthetic methods for Bis(2-chloroethyl) methylphosphonate has been paralleled by the advancement of analytical techniques for its characterization and purification. Early chemists relied on classical methods such as elemental analysis and boiling point determination.[14] The advent of spectroscopic techniques has revolutionized the field.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are invaluable tools for elucidating the structure of organophosphorus compounds.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is essential for assessing the purity of the synthesized product and for identifying any byproducts. The mass spectrum of Bis(2-chloroethyl) methylphosphonate and related compounds provides a unique fingerprint for identification.[15]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, such as the P=O and P-O-C bonds.[14]

Safety Considerations

The synthesis of Bis(2-chloroethyl) methylphosphonate involves the use of hazardous materials.

-

Precursors: Methylphosphonyl dichloride is a corrosive and toxic substance.[7] 2-Chloroethanol is also toxic and readily absorbed through the skin.[9] Ethylene oxide is a flammable and carcinogenic gas.[13]

-

Product: Bis(2-chloroethyl) methylphosphonate is harmful if swallowed and is suspected of damaging fertility or the unborn child. It may also cause damage to organs through prolonged or repeated exposure.[16]

All synthetic procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

The historical development of the synthesis of Bis(2-chloroethyl) methylphosphonate showcases a fascinating evolution of chemical thought and practice. From the foundational discovery of the Michaelis-Arbuzov reaction to the development of more refined and safer synthetic routes, the journey reflects the relentless pursuit of efficiency, purity, and safety in chemical synthesis. The understanding of reaction mechanisms and the availability of advanced analytical techniques have been instrumental in this progress. This guide has provided a technical overview of these developments, offering valuable insights for researchers and professionals in the field of organophosphorus chemistry.

References

-

Wikipedia. Michaelis–Arbuzov reaction. [Link]

- Stadler, A., & Kappe, C. O. (2001). Bis(2,2,2-trifluoroethyl)

-

Request PDF. A Convenient Procedure For The Synthesis Of 2,2,2-Trifluoroethyl Methyl 2-Oxoalkylphosphonates. [Link]

-

Sciencemadness Wiki. 2-Chloroethanol. [Link]

- Google Patents. (2012). Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester. CN102382137A.

- Google Patents. (1982).

- Tse, M. K. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395.

- Google Patents. (2021). Preparation method of diethyl methylphosphonite. CN109836456B.

- Google Patents. (2013).

-

Wikipedia. Methylphosphonyl dichloride. [Link]

-

National Center for Biotechnology Information. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. [Link]

-

YouTube. (2013). Synthesis of 2-chloroethanol. [Link]

-

Request PDF. The influence of parameters in the synthesis of bis(2-chloroethyl) 2-chloroethylphosphonate. [Link]

-

PubChem. Bis(2-chloroethyl) P-(2-chloroethyl)phosphonate. [Link]

-

National Center for Biotechnology Information. History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents. [Link]

- Google Patents. (2020). Continuous preparation method of high-content 2-chloroethanol. CN110922299A.

-

ACS Publications. Synthesis of ORGANOPHOSPHORUS COMPOUNDS. [Link]

-

University of Pretoria. SYNTHESIS AND CHEMISTRY OF PHOSPHONIC DERIVATIVES MSc UP. [Link]

-

NIST WebBook. Bis-2-chloroethyl-2-chloroethylphosphonate. [Link]

-

ResearchGate. History of organophosphate synthesis: The very early days. [Link]

-

MDPI. Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS. [Link]

-

National Center for Biotechnology Information. Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates. [Link]

-

Wikipedia. Organophosphorus chemistry. [Link]

-

Semantic Scholar. Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. [Link]

-

Military Medical Science Letters. HISTORY OF ORGANOPHOSPHORUS CHOLINESTERASE INHIBITORS & REACTIVATORS. [Link]

-

ResearchGate. Synthesis and crystal structure of methylphosphonic dichloride and N,N-diethyl-P-methylphosphonamidic chloride. [Link]

-

National Center for Biotechnology Information. Bis(2-chloroethyl) phosphonate. [Link]

-

Index-Wuxi Ginkgo Plastic Industry Co.,Ltd. 2-chloroethanol. [Link]

-

Taylor & Francis. A Convenient One-Step, High-Yield Preparation of Methylphosphonyl Dichloride from Dimethyl Methylphosphonate. [Link]

-

YouTube. (2020). 100 Name Reactions (023) - Michaelis-Arbuzov Phosphonate Synthesis. [Link]

-

Illustrated Glossary of Organic Chemistry. Arbuzov Reaction (Michaelis-Arbuzov Reaction). [Link]

-

PubChem. Bis(2-chloroethyl) methylphosphonate. [Link]

Sources

- 1. Bis(2-chloroethyl) methylphosphonate | C5H11Cl2O3P | CID 5018110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 3. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]

- 4. US4311652A - Arbuzov reactions employing an aliphatic solvent - Google Patents [patents.google.com]

- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. 2-chloroethanol-Wuxi Ginkgo Plastic Industry Co.,Ltd [chlorohydrin.com]

- 10. CN110922299A - Continuous preparation method of high-content 2-chloroethanol - Google Patents [patents.google.com]

- 11. 2-Chloroethanol - Sciencemadness Wiki [sciencemadness.org]

- 12. m.youtube.com [m.youtube.com]

- 13. CN102382137A - Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester - Google Patents [patents.google.com]

- 14. Bis-2-chloroethyl-2-chloroethylphosphonate [webbook.nist.gov]

- 15. mdpi.com [mdpi.com]

- 16. Bis(2-chloroethyl) P-(2-chloroethyl)phosphonate | C6H12Cl3O3P | CID 80518 - PubChem [pubchem.ncbi.nlm.nih.gov]

environmental fate of Bis(2-chloroethyl) methylphosphonate

An In-depth Technical Guide to the Environmental Fate of Bis(2-chloroethyl) methylphosphonate

Foreword

As the scrutiny of anthropogenic chemicals in the environment intensifies, understanding the lifecycle of industrial compounds is paramount for researchers, environmental scientists, and professionals in drug development who may encounter analogous molecular structures. Bis(2-chloroethyl) methylphosphonate (BCEMP), an organophosphorus compound, belongs to a class of chemicals used in various industrial applications, including as flame retardants and chemical intermediates. Its structure, featuring both ester and carbon-chlorine bonds, suggests a complex environmental behavior. This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the anticipated environmental fate of BCEMP. We will delve into its physicochemical properties, predict its degradation pathways, assess its environmental mobility, and outline the methodologies required for its robust analysis. This document is structured not as a rigid template, but as a logical scientific narrative, designed to explain the causality behind its environmental behavior and the experimental designs used to investigate it.

Physicochemical Properties: The Foundation of Environmental Behavior

A molecule's intrinsic physical and chemical properties are the primary determinants of its partitioning and transport in the environment. For Bis(2-chloroethyl) methylphosphonate, these parameters dictate whether it will predominantly be found in water, soil, air, or biota.

Core Properties

The fundamental properties of BCEMP are summarized below. While experimental data for some parameters are scarce, computational estimations provide a strong basis for initial assessment.

| Property | Value | Source | Significance for Environmental Fate |

| Molecular Formula | C₅H₁₁Cl₂O₃P | PubChem[1] | Defines the elemental composition and molar mass. |

| Molecular Weight | 221.02 g/mol | PubChem[1] | Influences diffusion and volatility. |

| Physical State | Liquid (at standard conditions) | --- | Affects handling and initial environmental entry. |

| Boiling Point | 124-125 °C at 3 mmHg | ChemicalBook[2] | Suggests low volatility under ambient conditions, limiting atmospheric transport. |

| Density | 1.344 g/mL at 25 °C | ChemicalBook[2] | Being denser than water, if released in sufficient quantity, it may sink in aquatic systems. |

| Calculated LogP (XLogP3) | 0.7 | PubChem[1] | Indicates a relatively low potential for bioaccumulation in fatty tissues. The compound is moderately hydrophilic. |

| Hydrogen Bond Acceptors | 3 | PubChem[1] | Suggests potential for interaction with water and polar functional groups in soil organic matter. |

Expert Insight: The low calculated LogP value is significant. It suggests that BCEMP is unlikely to biomagnify up the food chain in the same way as highly lipophilic compounds like PCBs or DDT. However, its moderate hydrophilicity implies that it will readily partition into the aqueous phase, making water bodies a primary receptor and transport medium.

Environmental Degradation Pathways

The persistence of BCEMP in the environment is governed by its susceptibility to abiotic and biotic degradation processes. These transformation pathways determine the compound's half-life and the nature of any resulting daughter products, which may have their own toxicological profiles.

Abiotic Degradation

Chemical processes, primarily hydrolysis and photolysis, are often the initial and most significant degradation routes for organophosphorus esters.

Hydrolysis is the cleavage of chemical bonds by the addition of water. For BCEMP, the ester linkages (P-O-C) are the most probable sites for hydrolytic attack. This reaction can be catalyzed by acid or, more significantly under typical environmental pH conditions (pH 5-9), by base.

Proposed Hydrolysis Pathway: The hydrolysis of Bis(2-chloroethyl) methylphosphonate is expected to occur in a stepwise manner, cleaving the two ester bonds.

-

First Hydrolysis: Cleavage of one ester bond to yield 2-chloroethanol and (2-chloroethyl) methylphosphonic acid.

-

Second Hydrolysis: Cleavage of the second ester bond from the intermediate to yield another molecule of 2-chloroethanol and methylphosphonic acid (MPA).

Studies on other 2-chloroethylphosphonic acid dialkylesters confirm that hydrolysis is a key transformation process to yield the corresponding phosphonic acid[3].

Causality in Experimental Design: To assess hydrolysis, a standard protocol like OECD 111 is employed. The experiment must be conducted in sterile, buffered solutions at various pH values (e.g., 4, 7, and 9) in the dark to preclude biodegradation and photodegradation. The disappearance of the parent compound and the appearance of 2-chloroethanol and methylphosphonic acid would be monitored over time, typically by LC-MS/MS, to calculate degradation half-lives. The sterility and dark conditions are critical for self-validation, ensuring that observed degradation is due solely to hydrolysis.

Photolysis, or degradation by light, can be a significant fate process in sunlit surface waters or on terrestrial surfaces. While BCEMP does not contain strong chromophores that absorb sunlight directly, indirect photolysis is a plausible pathway. This process involves photosensitizing agents naturally present in water (e.g., dissolved organic matter) that absorb solar energy and produce highly reactive species, such as hydroxyl radicals (•OH).

Expert Insight: The reaction with hydroxyl radicals is often the dominant atmospheric degradation process for organic compounds. While BCEMP has low volatility, any that does enter the atmosphere will be susceptible. In aquatic systems, the concentration of •OH is much lower, but it can still contribute to the overall degradation over extended periods. Studies on the photocatalytic degradation of the related compound dimethyl methylphosphonate (DMMP) demonstrate the susceptibility of the phosphonate structure to oxidative degradation[4].

Sources

Methodological & Application

Application Note: A Two-Step Protocol for the Synthesis of Bio-Isosteric Vinyl Phosphonic Acids Using Bis(2-chloroethyl) methylphosphonate

Abstract

Vinyl phosphonates are crucial compounds in medicinal chemistry, serving as mimics of phosphate esters and transition-state analogs for various enzymes.[1][2][3] This guide provides a detailed, two-part protocol for the synthesis of vinyl phosphonates, starting from the stable and accessible reagent, Bis(2-chloroethyl) methylphosphonate. The methodology leverages the classical Horner-Wadsworth-Emmons (HWE) reaction to form the vinyl phosphonate ester, followed by a robust deprotection step to yield the biologically relevant vinyl phosphonic acid. This document is intended for researchers in organic synthesis and drug development, offering mechanistic insights, step-by-step procedures, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Scientific Rationale

Phosphonates are effective bio-isosteres of natural phosphates, featuring a stable Carbon-Phosphorus bond that resists enzymatic cleavage.[1] This property makes them invaluable in designing enzyme inhibitors and therapeutic agents. Vinyl phosphonates, in particular, are important synthetic intermediates and target molecules with applications as monomers, flame retardants, and precursors to potent drugs.[4][5]

The Horner-Wadsworth-Emmons (HWE) reaction is a premier method for carbon-carbon double bond formation, offering high stereoselectivity (typically E-alkenes) and operational simplicity.[6][7][8] A key advantage over the traditional Wittig reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification.[8][9]

This protocol utilizes Bis(2-chloroethyl) methylphosphonate as the HWE reagent. The choice of this substrate is strategic:

-

Stability and Reactivity: The methyl group provides the acidic α-proton necessary for deprotonation and subsequent ylide formation.

-

Protecting Group Functionality: The bis(2-chloroethyl) ester groups are stable under the basic conditions of the HWE reaction but can be readily cleaved in a subsequent step to unmask the phosphonic acid. This two-step approach allows for the synthesis of the final active pharmaceutical ingredient after the core vinyl scaffold has been assembled.

The overall synthetic workflow is depicted below.

Overall Synthetic Workflow

Figure 1: High-level workflow for the two-part synthesis of vinyl phosphonic acids.

Part 1: Synthesis of Bis(2-chloroethyl) Vinyl Phosphonate via Horner-Wadsworth-Emmons Reaction

This part of the protocol details the olefination of a carbonyl compound using the carbanion generated from Bis(2-chloroethyl) methylphosphonate.

Materials and Equipment

| Reagents & Solvents | Grade | Supplier | Notes |

| Bis(2-chloroethyl) methylphosphonate | ≥95% | Major Supplier | Corrosive, skin/eye irritant.[10] |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Major Supplier | Flammable solid, reacts violently with water. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Major Supplier | Use freshly distilled or from a solvent purification system. |

| Aldehyde or Ketone | Reagent Grade | Major Supplier | Substrate of choice (e.g., benzaldehyde). |

| Saturated Ammonium Chloride (NH₄Cl) | ACS Grade | Major Supplier | For quenching the reaction. |

| Diethyl Ether (Et₂O) | ACS Grade | Major Supplier | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Major Supplier | For drying organic layers. |

| Silica Gel | 60 Å, 230-400 mesh | Major Supplier | For column chromatography. |

Equipment:

-

Round-bottom flasks, magnetic stirrer, and stir bars

-

Schlenk line or nitrogen/argon manifold for inert atmosphere

-

Dry ice/acetone bath (-78 °C)

-

Syringes and needles

-

Rotary evaporator

-

Glassware for column chromatography

Detailed Experimental Protocol (Part 1)

1. Preparation of the Phosphonate Carbanion (Ylide): a. Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion) to a flame-dried, three-neck round-bottom flask equipped with a stir bar and a dropping funnel. b. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time. c. Add anhydrous THF to the flask to create a slurry. Cool the slurry to 0 °C using an ice bath. d. Dissolve Bis(2-chloroethyl) methylphosphonate (1.0 eq.) in anhydrous THF in the dropping funnel. e. Add the phosphonate solution dropwise to the stirred NaH slurry over 20-30 minutes. f. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should cease, and the solution will become clearer as the sodium salt of the phosphonate forms.

2. Reaction with Carbonyl Compound: a. Cool the phosphonate carbanion solution to -78 °C using a dry ice/acetone bath. b. Dissolve the aldehyde or ketone (1.1 eq.) in a small volume of anhydrous THF. c. Add the carbonyl solution dropwise to the reaction mixture. d. Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

3. Workup and Purification: a. Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and add diethyl ether and water. c. Separate the layers. Extract the aqueous layer twice more with diethyl ether. d. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. e. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. f. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Bis(2-chloroethyl) vinyl phosphonate.

4. Characterization: a. The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Deprotection to Yield Vinyl Phosphonic Acid

The 2-chloroethyl esters are cleaved to yield the final phosphonic acid. While harsh acid hydrolysis is an option, a milder and highly effective method involves silyl halides, such as bromotrimethylsilane (TMSBr) or iodotrimethylsilane (TMSI).[11][12][13][14] TMSI can be generated in situ from the less expensive chlorotrimethylsilane (TMSCl) and sodium iodide (NaI), which enhances safety and cost-effectiveness.[15]

Mechanism of Silyl Ester-Mediated Deprotection

Sources

- 1. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 2. Enzymatic Transition States and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN102382137A - Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester - Google Patents [patents.google.com]

- 5. sciforum.net [sciforum.net]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Wittig-Horner Reaction [organic-chemistry.org]

- 10. Bis(2-chloroethyl) methylphosphonate | C5H11Cl2O3P | CID 5018110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US6465649B1 - Methods for the dealkylation of phosphonate esters - Google Patents [patents.google.com]

- 12. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The dealkylation of phosphate and phosphonate esters by lodotrimethylsilane : a mild and selective procedure - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. The Hydrolysis of Phosphinates and Phosphonates: A Review | MDPI [mdpi.com]

Application Note: Bis(2-chloroethyl) methylphosphonate (BCEMP) as a Reactive Intermediate for High-Performance Flame Retardants

Executive Summary & Safety Directive

Bis(2-chloroethyl) methylphosphonate (BCEMP) (CAS: 676-97-1) is a potent organophosphorus intermediate used to synthesize intrinsic flame retardants (FR) for polymer matrices. Unlike additive FRs that leach out over time, BCEMP allows for the chemical grafting of phosphorus moieties directly into the polymer backbone or the synthesis of high-molecular-weight oligomeric additives.

⚠️ CRITICAL SAFETY & REGULATORY WARNING

-

Chemical Weapons Convention (CWC) Status: BCEMP is a Schedule 2B precursor . It is chemically related to V-series nerve agents. Possession, transfer, and use are strictly regulated by international bodies (OPCW) and national laws (e.g., EAR in the US).

-

Dual-Use Nature: This guide addresses only legitimate polymer chemistry applications.

-

Handling: All procedures must be conducted in a certified fume hood with full CBRN-grade PPE. Neutralization protocols (e.g., alcoholic NaOH) must be prepared before opening any vessel.

Chemical Identity & Strategic Utility

BCEMP serves as a bifunctional electrophile. The phosphorus-carbon bond (P-C) is chemically stable, providing thermal durability, while the two 2-chloroethyl groups are reactive sites for nucleophilic substitution.

| Property | Specification |

| Molecular Formula | C₅H₁₁Cl₂O₃P |

| Molecular Weight | 221.02 g/mol |

| Boiling Point | ~110°C (at 0.5 mmHg) |

| P Content | ~14.0% (High efficiency for char promotion) |

| Reactive Sites | Two electrophilic |

Mechanism of Action: Condensed Phase Charring

Upon thermal decomposition, BCEMP-derived polymers function primarily in the condensed phase :

-

Acid Release: Thermal cleavage generates phosphoric/phosphonic acid species.

-

Dehydration: These acids catalyze the dehydration of the polymer matrix (e.g., cellulose, epoxy).

-

Char Formation: A carbonaceous, insulating char layer forms, cutting off heat transfer and oxygen supply.

Figure 1: Mechanism of condensed-phase flame retardancy mediated by phosphonate decomposition.

Application Protocol I: Synthesis of P-N Synergistic Oligomers

Objective: Synthesize a Poly(phosphonamide) flame retardant additive by reacting BCEMP with Piperazine. This creates a Phosphorus-Nitrogen (P-N) synergist, significantly enhancing fire resistance compared to phosphorus alone.

Materials

-

Precursor: Bis(2-chloroethyl) methylphosphonate (BCEMP) (0.1 mol)

-

Nucleophile: Piperazine (anhydrous) (0.1 mol)

-

Solvent: Acetonitrile (ACN) or DMF (Dry)

-

Base: Triethylamine (TEA) or excess Piperazine (to scavenge HCl)

-

Catalyst: Potassium Iodide (KI) (0.01 mol, Finkelstein catalyst)

Step-by-Step Methodology

-

Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer.

-

Dissolution: Charge the flask with Piperazine (8.61 g, 0.1 mol) and TEA (20.2 g, 0.2 mol) dissolved in 150 mL of dry ACN.

-

Addition: Add KI (1.66 g) to catalyze the halide exchange (Cl

I), making the electrophile more reactive. -

Dropwise Feed: Under

flow, add BCEMP (22.1 g, 0.1 mol) dropwise over 30 minutes. Note: Exothermic reaction. -

Reflux: Heat the mixture to reflux (80-82°C for ACN) for 12–16 hours.

-

Checkpoint: Monitor reaction progress via TLC or

P NMR. The shift will remain characteristic of a phosphonate but broadening indicates polymerization.

-

-

Filtration: Cool to room temperature. Filter off the precipitated triethylamine hydrochloride salt.

-

Purification:

-

Rotary evaporate the solvent to obtain a viscous oligomer.

-

Wash the residue with diethyl ether to remove unreacted monomers.

-

Dry in a vacuum oven at 60°C for 24 hours.

-

Expected Yield: ~85% viscous yellowish oil/resin.

Figure 2: Workflow for the synthesis of P-N synergistic poly(phosphonamide) oligomers.

Application Protocol II: Modification of Epoxy Resins

Objective: Incorporate the synthesized BCEMP-Piperazine oligomer into a DGEBA (Bisphenol A) epoxy system to achieve UL-94 V-0 rating.

Formulation Table

| Component | Role | Weight % (Target V-0) |

| DGEBA Epoxy Resin | Matrix | 75% |

| BCEMP-Piperazine Oligomer | FR Additive | 15% |

| DDS (Diaminodiphenyl sulfone) | Curing Agent | 10% |

Procedure

-

Blending: Heat the DGEBA resin to 60°C to lower viscosity.

-

Dispersion: Add the BCEMP-Piperazine oligomer. Use a high-shear mixer (2000 rpm, 10 min) to ensure homogenous distribution.

-

Note: The oligomer contains secondary amines or terminal chloro-groups that may participate in curing, but primarily acts as a filler.

-

-

Hardener Addition: Add DDS curing agent and stir until dissolved.

-

Degassing: Place mixture in a vacuum chamber (-0.1 MPa) for 10 minutes to remove trapped air bubbles.

-

Curing Cycle:

-

120°C for 2 hours (Pre-cure)

-

160°C for 4 hours (Post-cure)

-

Analytical Characterization & Validation

To ensure the integrity of the synthesis and the performance of the final polymer, the following analytical battery is required.

A. Nuclear Magnetic Resonance (NMR)[1]

-

P NMR: The definitive test.

-

Starting Material (BCEMP): Sharp singlet at ~32-34 ppm (relative to

). -

Product (Oligomer): Broadened peak (due to polymer distribution) slightly shifted upfield. Absence of the sharp starting peak confirms conversion.

-

-

H NMR: Monitor the disappearance of the

B. Thermal Stability (TGA)

Conduct Thermogravimetric Analysis under Nitrogen.

-

Metric: Char Yield at 700°C.

-

Success Criteria: Pure Epoxy typically yields <15% char. BCEMP-modified Epoxy should yield >25% char.

C. Flammability Testing (LOI & UL-94)[2]

-

Limiting Oxygen Index (LOI):

-

Standard Epoxy: ~21%

-

Target: >28% (Self-extinguishing).

-

-

UL-94 Vertical Burn:

-

Specimen: 125 x 13 x 3.2 mm bar.

-

Target: V-0 rating (Burning stops within 10 seconds, no dripping).

-

References

-

Organization for the Prohibition of Chemical Weapons (OPCW). "Annex on Chemicals: Schedule 2." Chemical Weapons Convention. [Link]

-

Levchik, S. V., & Weil, E. D. (2004). "Thermal decomposition, combustion and flame-retardancy of epoxy resins—a review of the recent literature." Polymer International, 53(12), 1901-1929. [Link]

-

PubChem. "Bis(2-chloroethyl) methylphosphonate - Compound Summary." National Library of Medicine. [Link]

-

Braun, U., et al. (2006). "Flame retardancy mechanisms of aluminium phosphinate in combination with melamine polyphosphate and zinc borate in glass-fibre reinforced polyamide 66." Polymer Degradation and Stability, 91(12), 2723-2731. [Link]

-

Rakotomalala, M., et al. (2010). "Recent developments in halogen-free flame retardants for epoxy resins for electrical and electronic applications." Materials, 3(8), 4300-4327. [Link][1][2][3][4]

Sources

Application Note: Real-Time Monitoring of Bis(2-chloroethyl) methylphosphonate Synthesis using Chromatographic and Spectroscopic Techniques

Abstract

This application note provides a comprehensive guide for researchers and chemical development professionals on monitoring the synthesis of Bis(2-chloroethyl) methylphosphonate. We delve into the rationale behind selecting appropriate analytical techniques, offering detailed, field-proven protocols for Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on explaining the causality behind experimental choices to ensure robust and reliable reaction tracking, leading to optimized yield, purity, and safety.

Introduction: The Imperative for Precision in Phosphonate Synthesis

Bis(2-chloroethyl) methylphosphonate is an organophosphorus compound whose synthesis requires careful control to ensure product quality and minimize the formation of hazardous byproducts.[1] Inefficient or incomplete reactions can lead to complex purification challenges and potential safety risks associated with reactive intermediates. Therefore, real-time or quasi-real-time monitoring of the reaction progress is not merely a quality control step but a critical component of a safe and efficient synthesis strategy.

This guide moves beyond a simple listing of methods to provide a deeper understanding of why certain techniques are chosen and how to interpret the data to make informed decisions during the synthesis. By integrating these protocols, researchers can effectively track the consumption of starting materials, the formation of the desired product, and the emergence of any side products, thereby enabling precise determination of reaction endpoints and optimization of reaction conditions.

Overview of the Synthesis Pathway

A common route for the synthesis of Bis(2-chloroethyl) methylphosphonate involves the reaction of a suitable methylphosphonic precursor with an ethylating agent. One documented method involves the reaction of 2-chloroethylphosphonic dichloride with ethylene oxide.[2] This reaction proceeds via the opening of the epoxide ring and subsequent esterification of the phosphonic acid dichloride.

Reaction Scheme:

Understanding this transformation is key to designing an effective monitoring strategy. The primary goal is to observe the disappearance of the starting material, methylphosphonic dichloride, and the concurrent appearance of the Bis(2-chloroethyl) methylphosphonate product.

Selecting the Right Analytical Tool: A Comparative Overview

The choice of analytical technique depends on the specific requirements of the monitoring task, including the need for qualitative or quantitative data, the speed of analysis, and the available instrumentation. Organophosphorus compounds are amenable to a variety of analytical methods.[3][4][5]

| Technique | Principle | Advantages | Disadvantages | Best For |

| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.[6] | Fast, inexpensive, requires minimal sample preparation, high sample throughput.[7] | Primarily qualitative, lower resolution, may require specific staining reagents for visualization. | Rapid, qualitative checks of reaction progress; screening for optimal solvent systems for column chromatography.[6][8] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification.[9] | High separation efficiency, provides structural information (mass spectrum) for unambiguous peak identification, highly sensitive and quantitative. | Requires volatile and thermally stable analytes, more complex instrumentation, longer analysis time per sample compared to TLC. | Accurate quantitative analysis of reaction mixtures, identification of byproducts, and final purity assessment.[10][11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[12] | Non-destructive, provides detailed structural information, can be highly quantitative, suitable for in-situ monitoring.[13][14][15] | Lower sensitivity compared to GC-MS, more expensive instrumentation, requires deuterated solvents for high-resolution spectra. | Mechanistic studies, tracking the transformation of specific functional groups, and quantitative analysis without the need for extensive calibration curves (using an internal standard).[16][17] |

Detailed Application Protocols

Safety First: The synthesis and handling of organophosphorus compounds require stringent safety protocols due to their potential toxicity.[18][19] All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.[20] Have appropriate decontamination and emergency response procedures in place.[21]

Protocol 1: Rapid Reaction Screening by Thin-Layer Chromatography (TLC)

This protocol is designed for quick, qualitative assessments of the reaction's progress.

Methodology:

-

Plate Preparation: Use silica gel 60 F254 plates.

-

Sample Preparation:

-

At timed intervals (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (approx. 1-2 µL) from the reaction mixture using a glass capillary.

-

Dilute the aliquot in a small vial with a suitable solvent like ethyl acetate or dichloromethane (approx. 0.1 mL).

-

-

Spotting:

-

On a single TLC plate, spot the starting material (SM), the co-spot (a mixture of SM and the reaction mixture), and the reaction mixture (RM) at different time points. This allows for direct comparison.[6]

-

-

Development:

-

Develop the plate in a chamber pre-saturated with a mobile phase. A common solvent system for phosphonates is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v). The optimal ratio may require some scouting.

-

-

Visualization:

-

Dry the plate and visualize the spots under a UV lamp (254 nm).

-

For enhanced visualization, stain the plate using a potassium permanganate or p-anisaldehyde solution.

-

-

Interpretation:

-

Monitor the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The reaction is considered complete when the starting material spot is no longer visible.

-

Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a robust method for quantifying the components of the reaction mixture.

Methodology:

-

Sample Preparation and Quenching:

-

At specified time points, withdraw an accurate volume of the reaction mixture (e.g., 10 µL).

-

Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., dodecane). Quenching is crucial to stop the reaction at the time of sampling.

-

-

GC-MS Instrumentation and Conditions:

-

Injector: Split/splitless, 250 °C.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating organophosphorus compounds.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 m/z.

-

-

-

Data Analysis:

-

Identify the peaks for the starting material and the product based on their retention times and mass spectra.

-

Quantify the relative amounts by integrating the peak areas and comparing them to the internal standard. Calculate the percent conversion over time.

-

Hypothetical GC-MS Data Summary:

| Time (hours) | Starting Material Peak Area | Product Peak Area | % Conversion |

| 0 | 1,500,000 | 0 | 0% |

| 1 | 950,000 | 580,000 | 37% |

| 2 | 450,000 | 1,100,000 | 70% |

| 4 | 50,000 | 1,480,000 | 97% |

| 5 | < 5,000 | 1,510,000 | >99% |

(Note: % Conversion is calculated based on the relative response factors of the starting material and product with respect to the internal standard.)

Protocol 3: In-situ Monitoring and Structural Verification by NMR Spectroscopy

This protocol is ideal for gaining mechanistic insights and tracking the reaction without extensive sample workup. ³¹P NMR is particularly powerful for observing the phosphorus center directly.

Methodology:

-

Sample Preparation:

-

The reaction can be run directly in an NMR tube using a deuterated solvent if the reaction conditions permit.

-

Alternatively, at timed intervals, withdraw an aliquot (approx. 0.1 mL) from the reaction vessel and transfer it to an NMR tube. Add ~0.5 mL of a deuterated solvent (e.g., CDCl₃).

-

-

NMR Acquisition Parameters:

-

¹H NMR: Acquire a standard proton spectrum. Monitor the disappearance of signals corresponding to the starting material and the appearance of new signals for the -OCH₂CH₂Cl protons of the product.

-

³¹P NMR: This is a key experiment. Acquire a proton-decoupled ³¹P NMR spectrum. The phosphorus environment changes significantly upon esterification, resulting in a clear shift in the ³¹P signal.

-

The starting methylphosphonic dichloride will have a characteristic chemical shift.

-

The Bis(2-chloroethyl) methylphosphonate product will appear at a different, distinct chemical shift.

-

-

-

Data Analysis:

-

The progress of the reaction can be monitored by the relative integration of the ³¹P signals for the starting material and the product.

-

The percentage conversion can be calculated as: [% Conversion = (Integral of Product Signal) / (Integral of Product Signal + Integral of Starting Material Signal)] * 100.

-

Visualization of Workflows and Pathways

Diagram 1: General Workflow for Reaction Monitoring

Caption: Synthesis pathway and potential side reactions.

Conclusion

Effective monitoring is fundamental to the successful synthesis of Bis(2-chloroethyl) methylphosphonate. By employing a combination of rapid qualitative screening with TLC and robust quantitative analysis with GC-MS or NMR, researchers can gain comprehensive control over the reaction. This multi-faceted approach not only ensures the synthesis of a high-purity product but also enhances the safety and efficiency of the process. The protocols and insights provided in this application note serve as a validated framework for process development and optimization in the field of organophosphorus chemistry.

References

- CN102382137A - Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester - Google Patents.

-

Bisphosphonate determination using 1H-NMR spectroscopy for biomedical applications - Wiley Online Library. Available at: [Link]

-

Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review - MDPI. Available at: [Link]

-

Analytical methods for estimation of organophosphorus pesticide residues in fruits and vegetables: a review - PubMed. Available at: [Link]

-

31 P NMR monitoring of phosphino-phosphonate isomer formation - ResearchGate. Available at: [Link]

-

Novel sensing concept for organophosphate monitoring - Scholars Archive. Available at: [Link]

-

Organophosphorus Pesticides Determination by Novel HPLC and Spectrophotometric Method | Request PDF - ResearchGate. Available at: [Link]

- US4871486A - Process for making methylphosphonic dichloride - Google Patents.

-

Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater - EPA. Available at: [Link]

-

Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates - Semantic Scholar. Available at: [Link]

-

Synthesis and Reactions of α-Hydroxyphosphonates - MDPI. Available at: [Link]

-

Bis(2-chloroethyl) methylphosphonate | C5H11Cl2O3P - PubChem. Available at: [Link]

- CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents.

-

(PDF) Organophosphorus Pesticides Analysis - ResearchGate. Available at: [Link]

-

The influence of parameters in the synthesis of bis(2-chloroethyl) 2-chloroethylphosphonate | Request PDF - ResearchGate. Available at: [Link]

-

Gas chromatography-electron ionization-mass spectrometry analysis of O,O'- dialkyl methylphosphonites for verification analysis of the Chemical Weapons Convention - PubMed. Available at: [Link]

-

High-performance thin-layer chromatography as a fast screening tool for phosphorylated peptides - PubMed. Available at: [Link]

-

Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. Available at: [Link]

-

Organophosphate Poisoning: What It Is, Symptoms & Treatment - Cleveland Clinic. Available at: [Link]

- CN105131034A - Synthesis and purification method of methyl phosphinate compounds - Google Patents.

-

Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides - MDPI. Available at: [Link]

-

Monitoring Reactions by TLC - Washington State University. Available at: [Link]

-

Phase-Transfer-Catalyzed Michaelis-Becker Synthesis of Dialkyl Methyl Phosphonates - Taylor & Francis Online. Available at: [Link]

-

Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses - PMC. Available at: [Link]

-

In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry - ACS Publications. Available at: [Link]

-

The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction - MDPI. Available at: [Link]

-

Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory - ACS Publications. Available at: [Link]

-

In situ reaction monitoring in photocatalytic organic synthesis - ISTA Research Explorer. Available at: [Link]

-

Analytical methods for human biomonitoring of pesticides. A review - ScienceDirect. Available at: [Link]

-

(PDF) Thin Layer Chromatography - ResearchGate. Available at: [Link]

-

Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS - MDPI. Available at: [Link]

-

In-Situ Monitoring of Chemical Reactions - Mettler Toledo. Available at: [Link]

-

Organophosphate poisoning: Symptoms and treatment - Medical News Today. Available at: [Link]

-

Synthesis of P‑Modified Chimeric Oligonucleotides via Chemoselective Condensation of Nucleoside 3′‑H‑Phosphonothioate - PMC. Available at: [Link]

-

Thin-Layer Chromatography of Phospholipids - PMC. Available at: [Link]

-

Thin-layer chromatography - Wikipedia. Available at: [Link]

-

GC-EI-MS spectrum of ethyl methyl methylphosphonate (EMMP) decontaminated product of VX - ResearchGate. Available at: [Link]

-

1 H NMR spectra of diol in its phosphonate ester (inset) or phosphonic acid form, in DMSO-d 6 - ResearchGate. Available at: [Link]

-

Exploiting in situ NMR to monitor the formation of a metal–organic framework - Royal Society of Chemistry. Available at: [Link]

-

GC-MS Screening Analysis for the Identification of Potential Migrants in Plastic and Paper-Based Candy Wrappers - MDPI. Available at: [Link]

Sources

- 1. Bis(2-chloroethyl) methylphosphonate | C5H11Cl2O3P | CID 5018110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102382137A - Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester - Google Patents [patents.google.com]

- 3. Analytical methods for estimation of organophosphorus pesticide residues in fruits and vegetables: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]

- 5. researchgate.net [researchgate.net]

- 6. Thin-layer chromatography - Wikipedia [en.wikipedia.org]

- 7. High-performance thin-layer chromatography as a fast screening tool for phosphorylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 9. Gas chromatography-electron ionization-mass spectrometry analysis of O,O'- dialkyl methylphosphonites for verification analysis of the Chemical Weapons Convention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents [patents.google.com]

- 12. Bisphosphonate determination using 1H-NMR spectroscopy for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Exploiting in situ NMR to monitor the formation of a metal–organic framework - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of P‑Modified Chimeric Oligonucleotides via Chemoselective Condensation of Nucleoside 3′‑H‑Phosphonothioate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. my.clevelandclinic.org [my.clevelandclinic.org]

- 19. Organophosphate poisoning: Symptoms and treatment [medicalnewstoday.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

dealing with viscous reaction mixtures in Bis(2-chloroethyl) methylphosphonate synthesis

[1]

Diagnostic Matrix: The Rheology of Failure

Viscosity in the synthesis of Bis(2-chloroethyl) methylphosphonate (often referred to as BCEMP ) is rarely a simple physical property; it is a kinetic indicator of reaction health.[1] The reaction typically involves the addition of Ethylene Oxide (EO) to Methylphosphonic Dichloride (DC) .[1]

Use this matrix to identify the root cause of your viscosity issues immediately.

| Symptom | Viscosity Characteristics | Probable Root Cause | Immediate Action |

| The "Slow Thickening" | Gradual increase in torque; liquid remains clear but syrupy.[1][2] | Oligomerization of EO tails onto the phosphonate ester (formation of poly-ethoxy chains).[1][2] | Reduce EO feed rate. Lower reaction temperature.[1][2] Check stoichiometry. |

| The "Sudden Gel" | Rapid transition from liquid to semi-solid/gel; stirrer seizes.[1][2] | Cross-linking/Polycondensation triggered by overheating or trace water (hydrolysis leading to anhydrides).[1][2] | EMERGENCY STOP. Cut EO feed. Apply maximum cooling.[1][2] Do not attempt to restart stirring if seized. |

| The "Sludge" | Opaque, grainy suspension; high friction on impeller.[1][2] | Salt Precipitation. If using the 2-chloroethanol + base route (instead of EO), amine salts are crashing out.[1][2] | Increase solvent volume (DCM or Toluene).[1][2] Verify base stoichiometry. |

| The "Cold Molasses" | High viscosity at low temperatures (<0°C); clears upon warming.[1][2] | Physical Freezing/Glass Transition. The pure diester has high viscosity at low temps.[1][2] | Raise jacket temperature to 10–15°C. Ensure solvent ratio is >30%.[1][2] |

Deep Dive Troubleshooting (Q&A)

Q1: Why does the reaction mixture become viscous even when I run it "neat" (solvent-free) as per older literature?

A: Older literature often prioritizes yield over process safety.[1][2] Running the DC + EO reaction neat is chemically efficient but thermally dangerous.[1][2]

-

The Mechanism: The reaction is highly exothermic.[1] In a neat solution, the product itself (BCEMP) acts as the solvent. As the reaction proceeds, the concentration of BCEMP increases. BCEMP is a polar, viscous oil due to strong dipole-dipole interactions of the

bond.[1] -

The Risk: As viscosity rises, the Reynolds number (

) drops, shifting mixing from turbulent to laminar. This creates "hot spots" where heat cannot dissipate to the reactor jacket.[1][2] These hot spots trigger the polymerization of Ethylene Oxide (catalyzed by trace acid from the DC), creating high-molecular-weight poly-ethylene glycols (PEGs), which turn your reactor into a block of wax. -

The Fix: Always use a solvent diluent (DCM, Chloroform, or Toluene) at a minimum of 1:1 volume ratio to the starting DC.

Q2: My overhead stirrer is maxing out on torque. Should I increase the speed to "break" the viscosity?

A: Absolutely not. Increasing speed in a high-viscosity, non-Newtonian fluid (which this mixture often becomes) introduces shear heating .[1][2]

-

Thermodynamics: You are adding kinetic energy into a system that is already struggling to shed reaction heat.[1][2] This can trigger a thermal runaway.[1][2]

-

Engineering Solution:

-

Reduce stirring speed to maintain bulk turnover without shear heating.

-

Switch impellers.[1][2] If you are using a flat-blade turbine (Rushton), it pushes radially and fails in viscous fluids.[1][2] Switch to a High-Viscosity Hydrofoil or a Helical Ribbon impeller (for scale-up) which promotes axial flow (top-to-bottom turnover).[1][2]

-

Q3: I suspect water contamination caused the viscosity spike. Why is water so damaging in this specific synthesis?

A: Water is not just a diluent here; it is a branching agent.[1][2]

-

Chemistry: Water hydrolyzes the Methylphosphonic dichloride (DC) to Methylphosphonic acid (or mono-chlorides).[1][2] These acids can react with themselves to form pyrophosphonates (anhydrides) or catalyze the ring-opening polymerization of EO.[1][2]

-

Result: You form a complex network of P-O-P bonds and PEG chains, creating a cross-linked gel structure that is impossible to process.[1]

-

Prevention: All reagents must be dried.[1][2] The DC starting material should be distilled if it shows signs of hydrolysis (cloudiness/precipitate).[1][2]

Optimized Experimental Protocol (Viscosity-Aware)

This protocol utilizes a Solvent-Dilution Strategy to maintain a Reynolds number sufficient for heat transfer, mitigating the risk of viscosity-induced runaway.[1][2]

Reagents:

-

Catalyst: Titanium Tetrachloride (

) or Aluminum Chloride (Optional, trace amounts to lower reaction temp).[1][2]

Step-by-Step Methodology:

-

System Prep: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer (PTFE or glass shaft, Anchor or Pitch-Blade impeller ), dry ice/acetone condenser, and a sub-surface gas inlet tube.[1][2]

-

Solvent Charge: Charge Anhydrous DCM (20 mL per 10 g of DC). Rationale: DCM boils at 40°C, providing an evaporative cooling safety valve if the exotherm spikes.

-

Reactant Loading: Add Methylphosphonic Dichloride (DC) under inert atmosphere (

). Cool the mixture to 0°C . -

The Critical Addition (Viscosity Checkpoint):

-

Digestion: Once stoichiometric EO is added (plus 5-10% excess), allow the mixture to warm to room temperature (20-25°C) over 2 hours.

-

Work-up:

Visual Workflow: Process Control Logic

The following diagram illustrates the decision-making logic for managing viscosity during the synthesis.

Figure 1: Logic flow for monitoring and mitigating viscosity-induced failure modes during the addition of Ethylene Oxide.[1][2]

References

-